Calix[4]arene-bis(t-octylbenzo-crown-6)
Description
Molecular Architecture and Conformational Analysis
Calixarene-bis(t-octylbenzo-crown-6) (C₇₂H₉₂O₁₂, molecular weight 1149.5 g/mol) adopts a 1,3-alternate conformation , as confirmed by X-ray crystallography and ¹H NMR spectroscopy. This conformation arises from bridging the calixarene scaffold with two benzo-18-crown-6 ether loops at opposing phenolic oxygen positions (Figure 1). The rigidity of this structure is critical for maintaining preorganized binding pockets, which optimize cesium ion encapsulation.
Key structural features :
- Crown ether loops : Each crown ether subunit contains six oxygen atoms arranged in a planar geometry, facilitating ion-dipole interactions with Cs⁺.
- Aromatic moieties : The calixarene’s phenyl groups participate in π-electron interactions with metal ions, further stabilizing complexes.
- Steric effects : The t-octylbenzo substituents at the lower rim introduce steric bulk, preventing conformational flipping and enhancing selectivity for larger alkali metals like Cs⁺ over Na⁺ or K⁺.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇₂H₉₂O₁₂ | |
| Molecular weight | 1149.5 g/mol | |
| Density | 1.075 ± 0.06 g/cm³ | |
| Conformation | 1,3-alternate |
Table 1: Physical and structural properties of Calixarene-bis(t-octylbenzo-crown-6).
Lower-Rim Functionalization Patterns
Functionalization at the calixarene’s lower rim with t-octylbenzo groups significantly enhances its lipophilicity and extraction efficiency. These groups, attached via ether linkages, create a hydrophobic microenvironment that improves solubility in organic solvents like nitrobenzene, which is critical for liquid-liquid extraction applications.
Impact of substituents :
- Lipophilicity : The tert-octyl (1,1,3,3-tetramethylbutyl) chains increase partition coefficients in biphasic systems, enabling efficient Cs⁺ separation from aqueous matrices.
- Steric guidance : Bulky substituents prevent aggregation and direct incoming metal ions toward the crown ether cavities, reducing non-specific binding.
Lower-rim modifications also influence conformational stability. For example, replacing t-octylbenzo groups with smaller alkyl chains destabilizes the 1,3-alternate conformation, as observed in comparative NMR studies.
Crown Ether Subunit Spatial Arrangement
The benzo-18-crown-6 subunits in Calixarene-bis(t-octylbenzo-crown-6) adopt a flattened elliptical geometry , as revealed by density functional theory (DFT) calculations. This spatial arrangement allows simultaneous coordination of two Cs⁺ ions: one within each crown ether loop (log β = 8.8 for the first Cs⁺ and log β = 15.1 for the second).
Binding dynamics :
- Primary coordination : Cs⁺ interacts with all six crown ether oxygens, forming a sandwich complex with bond distances of 3.0–3.2 Å.
- Secondary interactions : The calixarene’s aromatic rings engage in cation-π interactions, contributing an additional stabilization energy of ~15 kJ/mol.
- Cooperative effects : Binding the first Cs⁺ ion induces electrostatic changes that facilitate uptake of the second ion, as evidenced by ¹³³Cs NMR saturation-transfer experiments.
Spatial adaptability :
- The crown ether loops exhibit minor conformational adjustments upon metal binding, transitioning from a "pinched" to "relaxed" state.
- Self-diffusion coefficients measured via pulsed-field gradient NMR confirm that the complex retains structural integrity in solution, with no dissociation observed over 48 hours.
Properties
CAS No. |
220969-34-6 |
|---|---|
Molecular Formula |
C72H92O12 |
Molecular Weight |
1149.5 g/mol |
IUPAC Name |
12,45-bis(2,4,4-trimethylpentan-2-yl)-3,6,9,16,19,22,36,39,42,49,52,55-dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10(15),11,13,23,25,27,30(35),31,33,43(48),44,46,56,58,60,64-octadecaene |
InChI |
InChI=1S/C72H92O12/c1-69(2,3)49-71(7,8)59-23-25-61-63(47-59)79-37-29-75-33-41-83-67-55-19-13-21-57(67)46-58-22-14-20-56-45-53-17-11-15-51(65(53)81-39-31-73-27-35-77-61)43-52-16-12-18-54(44-55)66(52)82-40-32-74-28-36-78-62-26-24-60(72(9,10)50-70(4,5)6)48-64(62)80-38-30-76-34-42-84-68(56)58/h11-26,47-48H,27-46,49-50H2,1-10H3 |
InChI Key |
VYQLJFDSOOIINU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C4CC5=C6C(=CC=C5)CC7=C(C(=CC=C7)CC8=CC=CC(=C8OCCOCCOC9=C(C=CC(=C9)C(C)(C)CC(C)(C)C)OCCOCCO6)CC3=CC=C4)OCCOCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calix[4]arene-bis(t-octylbenzo-crown-6) typically involves the reaction of calix4arene with tert-octylbenzo-crown-6 under specific conditions. The process begins with the preparation of calix4arene, which is synthesized through the condensation of p-tert-butylphenol and formaldehyde in the presence of a base. The resulting calix4arene is then reacted with tert-octylbenzo-crown-6 in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as potassium carbonate .
Industrial Production Methods
Industrial production of Calix[4]arene-bis(t-octylbenzo-crown-6) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Calix[4]arene-bis(t-octylbenzo-crown-6) primarily undergoes complexation reactions with metal ions, particularly cesium ions. The compound forms stable complexes with cesium ions through ion-dipole interactions and coordination bonds. Additionally, Calix[4]arene-bis(t-octylbenzo-crown-6) can participate in solvent extraction processes, where it selectively extracts cesium ions from aqueous solutions into organic solvents .
Common Reagents and Conditions
The extraction of cesium ions using Calix[4]arene-bis(t-octylbenzo-crown-6) typically involves the use of ionic liquids or organic solvents such as dichloromethane, chloroform, or toluene. The process is often carried out under mild conditions, with the pH of the aqueous phase being adjusted to optimize extraction efficiency. Common reagents used in these reactions include nitric acid, sodium hydroxide, and various buffer solutions .
Major Products Formed
The primary product formed from the reaction of Calix[4]arene-bis(t-octylbenzo-crown-6) with cesium ions is the Calix[4]arene-bis(t-octylbenzo-crown-6)-cesium complex. This complex is highly stable and can be easily separated from the aqueous phase. In some cases, the complex can be further processed to recover pure cesium or to regenerate the Calix[4]arene-bis(t-octylbenzo-crown-6) for reuse .
Scientific Research Applications
Introduction to Calixarene-bis(t-octylbenzo-crown-6)
Calixarene-bis(t-octylbenzo-crown-6) is a macrocyclic compound that has gained attention for its unique ability to selectively bind cesium ions. This compound is part of the calixarene family, which are cyclic oligomers derived from phenol and formaldehyde. The specific structure of Calixarene-bis(t-octylbenzo-crown-6) allows it to form stable complexes with cesium ions, making it valuable in various scientific applications, particularly in nuclear waste management, analytical chemistry, and medical research.
Nuclear Waste Management
One of the primary applications of Calixarene-bis(t-octylbenzo-crown-6) is in the selective extraction of cesium ions from high-level nuclear waste. The compound's macrocyclic structure provides an ideal cavity for cesium ions, facilitating their removal from aqueous solutions. This selectivity is crucial for reducing the environmental impact of nuclear waste and enhancing the safety of storage facilities.
Analytical Chemistry
Calixarene-bis(t-octylbenzo-crown-6) is widely used in analytical techniques for detecting and quantifying cesium ions in environmental and biological samples. Its high selectivity allows for accurate measurements, making it a valuable tool in monitoring environmental contamination and assessing the effectiveness of remediation efforts.
Medical Applications
Research is ongoing to explore the potential use of Calixarene-bis(t-octylbenzo-crown-6) in targeted drug delivery systems and radiotherapy. The ability of this compound to selectively bind cesium ions may be leveraged to develop new therapeutic agents that can deliver drugs directly to diseased tissues or enhance the efficacy of radiation treatments.
Industrial Processes
In industrial settings, Calixarene-bis(t-octylbenzo-crown-6) is utilized for water purification and the recovery of valuable metals from waste streams. Its efficiency in extracting cesium ions can be applied to processes aimed at recycling materials and reducing waste.
Table: Mechanism Overview
| Interaction Type | Description |
|---|---|
| Ion-Dipole Interaction | Stabilizes complex formation with cesium ions |
| Coordination Bonds | Forms strong bonds between oxygen atoms and cesium |
| Hydrophobic Effects | Increases solubility in organic solvents |
Case Study 1: Cesium Ion Extraction
A study demonstrated that Calixarene-bis(t-octylbenzo-crown-6) effectively extracts cesium ions from acidic media. The extraction efficiency was evaluated using various organic solvents, revealing that dichloromethane provided optimal results due to its compatibility with the compound's structure .
Case Study 2: Environmental Monitoring
Another investigation focused on using Calixarene-bis(t-octylbenzo-crown-6) for monitoring cesium levels in contaminated water sources. The results indicated that this compound could detect low concentrations of cesium with high accuracy, highlighting its potential as a reliable analytical tool .
Case Study 3: Medical Applications
Research into the medical applications of Calixarene-bis(t-octylbenzo-crown-6) has shown promise in enhancing radiotherapy outcomes. By utilizing its selective binding properties, scientists are exploring ways to improve drug delivery systems that target cancer cells while minimizing damage to surrounding healthy tissues .
Mechanism of Action
The mechanism by which Calix[4]arene-bis(t-octylbenzo-crown-6) exerts its effects involves the formation of stable complexes with cesium ions. The compound’s macrocyclic structure provides a cavity that is ideally sized to accommodate cesium ions. The binding of cesium ions occurs through ion-dipole interactions and coordination bonds, which stabilize the complex and prevent the cesium ions from re-entering the aqueous phase .
At the molecular level, the interaction between Calix[4]arene-bis(t-octylbenzo-crown-6) and cesium ions involves the coordination of the cesium ion with the oxygen atoms in the crown ether moiety of the compound. This coordination is facilitated by the hydrophobic tert-octyl groups, which enhance the solubility of the complex in organic solvents and improve the efficiency of the extraction process .
Comparison with Similar Compounds
Extraction Efficiency and Selectivity
BOBCalixC6 vs. Simple Crown Ethers
- Dibenzo-21-crown-7 : While dibenzo-21-crown-7 exhibits moderate Cs⁺ extraction, BOBCalixC6 outperforms it by two orders of magnitude in 1,2-dichloroethane due to its preorganized cavity. The separation factor (log Kex) for Cs⁺/Na⁺ with BOBCalixC6 exceeds 10², compared to ~10 for dibenzo-21-crown-7 .
- Dicyclohexano-18-crown-6 (DCH18C6): DCH18C6 is effective for Sr²⁺ extraction but shows negligible Cs⁺ selectivity. In contrast, BOBCalixC6 achieves >99% Cs⁺ recovery from nitric acid media (3 M HNO₃) with minimal interference from Na⁺ or K⁺ .
BOBCalixC6 vs. Other Calixarene Derivatives
- Calix[4]arene-bis(benzocrown-6): This derivative demonstrates high Fr⁺/Cs⁺ selectivity, with Fr⁺ distribution ratios (D) 10× higher than Cs⁺. However, BOBCalixC6’s t-octylbenzo groups enhance lipophilicity, improving phase transfer efficiency in nonpolar solvents like Isopar® L .
- Biscalix[4]arene-crown-6: Despite structural similarities, this compound exhibits weaker Cs⁺ extraction (log D ≈ 1.7) due to poor preorganization of oxygen donors. BOBCalixC6’s rigid t-octylbenzo substituents optimize cavity geometry, yielding log D > 3.5 for Cs⁺ .
BOBCalixC6 vs. Thiacalix[4]-bis(crown-6) :
Replacing oxygen with sulfur in the crown ether moiety (Thiacalix[4]-bis(crown-6)) shifts selectivity toward Tl⁺. BOBCalixC6, however, retains exceptional Cs⁺ affinity (log βorg = 13.1 for Tl⁺ vs. log βorg > 15 for Cs⁺) .
Structural and Functional Modifications
Effect of Substituents :
- t-Octylbenzo Groups : These groups enhance solubility in hydrophobic solvents and reduce steric hindrance, facilitating Cs⁺ encapsulation. Derivatives lacking these groups (e.g., Calix[4]arene-dibenzocrown-6) show reduced extraction kinetics .
- tert-Butyl Modifications: tert-Butyl groups on the calixarene rim (e.g., tBu-Calix[4]BBenC6) improve performance in high-acidity environments (6–7 M HNO₃), though BOBCalixC6 remains superior in moderate acidity (3 M HNO₃) .
Conformational Flexibility :
The 1,3-alternate conformation of BOBCalixC6 ensures optimal alignment of crown ether moieties for Cs⁺ coordination. Derivatives in cone or partial-cone conformations exhibit diminished selectivity due to cavity distortion .
Performance in Ionic Liquids
BOBCalixC6 demonstrates unique advantages in ionic liquids (e.g., [C₄mim][Tf₂N]):
- Higher Distribution Ratios : Log D values for Cs⁺ reach 4.2 in ionic liquids vs. 3.5 in 1,2-dichloroethane, attributed to ion-exchange mechanisms and reduced hydration competition .
- Recyclability : BOBCalixC6-based ionic liquid systems retain >90% extraction efficiency after 5 cycles, outperforming traditional solvents .
Selectivity for Other Ions
- Tl⁺ : BOBCalixC6 exhibits extraordinary Tl⁺/Cs⁺ selectivity (log Kex = 1.7), driven by Tl⁺’s polarizability and stronger cation-π interactions. Quantum calculations confirm Tl⁺ binding via eight oxygen atoms and two arene rings .
- Ag⁺ and Hg²⁺ : Fluorescent derivatives (e.g., dansyl-functionalized BOBCalixC6) enable selective Tl⁺ detection over Ag⁺ and Hg²⁺, highlighting tunability for sensor applications .
Q & A
Q. How do substituents on the calixarene framework and polyether loop influence cesium extraction efficiency?
The substituents on the calixarene aromatic groups (e.g., t-octylbenzo groups) and the polyether loop modulate cavity size, electronic complementarity, and solubility. For instance, t-octylbenzo groups enhance lipophilicity, improving solvent compatibility, while the crown-6 ether loop provides Cs⁺ coordination sites. Experimental studies show that altering substituents affects extraction strength and selectivity by tuning steric effects and preorganization of oxygen donors .
Q. What are the critical components of the solvent system used with Calix[4]arene-bis(t-octylbenzo-crown-6) in cesium extraction?
The optimized solvent system includes:
- Extractant : Calix[4]arene-bis(t-octylbenzo-crown-6) (0.007 M), which selectively binds Cs⁺ .
- Modifier : Cs-7SB (0.75 M), a fluorinated alcohol that prevents third-phase formation and enhances extractant solubility .
- Suppressant : Tri-n-octylamine (TOA, 0.003 M), which neutralizes anionic impurities to improve stripping efficiency .
- Diluent : Isopar® L, a branched hydrocarbon ensuring phase stability .
Q. How does the calixarene-crown-6 cavity achieve selectivity for Cs⁺ over Na⁺ in high-salt waste?
The cavity combines a crown-6 ether loop for size-selective Cs⁺ coordination (ionic radius ~1.67 Å) and two opposing aromatic groups on the calixarene framework. These aromatic moieties engage in cation-π interactions, which are stronger for Cs⁺ due to its larger polarizability compared to Na⁺. X-ray studies confirm this preorganized geometry minimizes Na⁺ binding, achieving selectivity ratios >10⁴ in simulated waste .
Advanced Research Questions
Q. What experimental methodologies optimize Cs⁺ extraction and stripping conditions in high-level waste?
Optimization involves:
- Stripping with nitric acid : Lowering pH (<1) disrupts Cs⁺-extractant complexes, enabling back-extraction into aqueous phases. Delmau et al. demonstrated HNO₃ stripping reduces environmental impact compared to traditional methods .
- Temperature control : Maintaining 25–40°C prevents third-phase formation while maximizing distribution ratios (D_Cs ~10²) .
- Solvent blending : Adjusting modifier/suppressant ratios (e.g., Cs-7SB:TOA = 250:1) balances extraction and stripping efficiency .
Q. How do NMR and DFT studies resolve contradictions in Cs⁺ extraction equilibria?
Conflicting reports on 1:1 vs. 2:1 (Cs⁺:extractant) stoichiometry were addressed via ¹³³Cs NMR and pulsed-field gradient (PFG) NMR. Studies show:
Q. How does Calix[4]arene-bis(t-octylbenzo-crown-6) compare to ionic liquid-based extractants for Cs⁺ recovery?
In ionic liquids (e.g., [C₄mim][NTf₂]), the extractant achieves higher D_Cs values (~10³) due to reduced hydration competition. However, viscosity and radiation stability challenges limit scalability compared to traditional solvent systems. Luo et al. demonstrated ionic liquids enhance selectivity but require post-extraction separation steps .
Q. What strategies mitigate organic impurities (e.g., surfactants) in CSSX processes?
Surface-active impurities reduce mass transfer by forming emulsions. Solutions include:
Q. How does the extractant’s crystal structure influence Cs⁺ selectivity?
X-ray crystallography of analogous calixarene-crown-6 compounds reveals that oxygen donor preorganization is critical. Poorly aligned oxygen atoms (e.g., in biscalix[4]arene-crown-6) reduce Cs⁺ binding by ~100-fold compared to preorganized cavities. π-Stacking and C–H⋯π interactions further stabilize Cs⁺ complexes .
Q. What methodologies validate the extractant’s selectivity for Fr⁺ over Cs⁺?
Using ²²¹Fr⁺ tracers and liquid-liquid extraction, Haverlock et al. demonstrated Fr⁺ distribution ratios (D_Fr) exceed D_Cs by ~3× due to stronger cation-π interactions. Competitive extraction experiments (Na⁺/Cs⁺/Fr⁺ mixtures) and NMR titration confirm Fr⁺’s higher affinity .
Q. How do centrifugal contactors improve CSSX process efficiency?
Centrifugal contactors enhance phase separation and reduce solvent retention in aqueous phases. Jubin et al. reported >99% Cs⁺ recovery in <5 stages using optimized rotor speeds (2000–4000 rpm) and flow rates (20–50 mL/min), outperforming mixer-settlers in robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
